Luvangetin

Catalog No.
S581063
CAS No.
483-92-1
M.F
C15H14O4
M. Wt
258.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Luvangetin

CAS Number

483-92-1

Product Name

Luvangetin

IUPAC Name

10-methoxy-2,2-dimethylpyrano[3,2-g]chromen-8-one

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

InChI

InChI=1S/C15H14O4/c1-15(2)7-6-10-8-9-4-5-11(16)18-12(9)14(17-3)13(10)19-15/h4-8H,1-3H3

InChI Key

XYPWCJWXFYYGPA-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC1(C=CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)OC)C

The exact mass of the compound Luvangetin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 383464. It belongs to the ontological category of coumarins in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Luvangetin (CAS 483-92-1) is a naturally occurring linear pyranocoumarin (8-methoxy-9,9-dimethyl-9,10-dihydropyrano[3,2-g]chromen-2-one) primarily isolated from Rutaceae species such as Zanthoxylum avicennae [1]. As a lipophilic compound, it is soluble in organic solvents (e.g., chloroform, DMSO, ethyl acetate) while remaining largely insoluble in water, a property that dictates its downstream formulation into lipid nanocarriers [2]. In commercial and research procurement, luvangetin is utilized as a bioactive reference standard and precursor, characterized by its anti-inflammatory, prostaglandin-independent gastroprotective, and antifungal properties[1]. Its structural stability and amenability to high-shear nanoemulsion processing make it a specific candidate for targeted topical therapeutics and agrochemical fungicide development [2].

Procurement of generic coumarins or crude plant extracts as substitutes for high-purity luvangetin frequently leads to analytical and mechanistic failures. While structurally similar linear pyranocoumarins like xanthyletin share the core benzopyran framework, the critical 8-methoxy group in luvangetin fundamentally alters its electronic distribution, shifting its 13C-NMR profile by up to 26.9 ppm at key methine carbons [1]. In gastroprotective research, substituting luvangetin with common isocoumarin benchmarks like bergenin introduces unwanted prostaglandin-stimulating variables, completely invalidating assays designed to study PGE-independent mucosal defense [2]. Furthermore, in formulation workflows, luvangetin's specific lipophilicity profile dictates precise emulsifier ratios (e.g., 10% Span-20) that cannot be directly translated to more polar or unmethoxylated analogs, making exact compound procurement essential for reproducible nanoemulsion stability [3].

Structural Differentiation from Unmethoxylated Analogs via 13C-NMR

Luvangetin and xanthyletin are closely related linear pyranocoumarins often co-isolated from Rutaceae and Moraceae species. However, luvangetin features an 8-methoxy group that significantly alters its electronic environment. In 13C-NMR analysis, luvangetin exhibits distinct methine carbon shifts at C-3' (131.3 ppm) and C-4' (121.1 ppm) [1]. In contrast, the unmethoxylated analog xanthyletin shows corresponding signals at 104.4 ppm and 113.0 ppm [1].

Evidence Dimension13C-NMR chemical shifts for C-3' and C-4'
Target Compound DataLuvangetin: C-3' at 131.3 ppm, C-4' at 121.1 ppm
Comparator Or BaselineXanthyletin: C-3' at 104.4 ppm, C-4' at 113.0 ppm
Quantified Difference+26.9 ppm shift at C-3' and +8.1 ppm shift at C-4'
Conditions13C-NMR structural elucidation

This distinct spectral signature is critical for procurement QA/QC, allowing buyers to definitively verify the purity and identity of luvangetin against common co-occurring pyranocoumarin impurities.

Prostaglandin-Independent Gastroprotective Action

While many naturally occurring coumarins and isocoumarins exhibit anti-ulcer properties, their mechanisms vary significantly. In human colonic mucosal incubates, the benchmark isocoumarins bergenin and norbergenin demonstrated a concentration-dependent (1-10 µg/mL) stimulatory effect on prostaglandin (PGE) release [1]. Under identical conditions, luvangetin (1-10 µg/mL) produced zero effect on prostaglandin synthesis, despite showing significant in vivo protection against aspirin-induced and cold-restraint stress-induced gastric ulcers in rat models [1].

Evidence DimensionStimulation of prostaglandin release in mucosal incubates
Target Compound DataLuvangetin: No effect (0% stimulation) at 1-10 µg/mL
Comparator Or BaselineBergenin/Norbergenin: Concentration-dependent stimulation at 1-10 µg/mL
Quantified DifferenceComplete absence of prostaglandin stimulation compared to active isocoumarin benchmarks
ConditionsHuman colonic mucosal incubates in vitro

This makes luvangetin an essential procurement choice for researchers requiring a PGE-independent mucosal defense model compound, avoiding confounding variables in cyclooxygenase-related studies.

High Stability in Lipid Nanoemulsion Formulations

Luvangetin has limited aqueous solubility but demonstrated compatibility with lipid-based nanocarriers. When formulated into nanoemulsions using 2.5% sunflower seed oil and 10% Span-20 emulsifier via 7 minutes of high-speed shear, luvangetin forms stable droplets [1]. This optimized formulation maintains its zeta potential and particle size distribution without statistically significant degradation (P > 0.05) even after 7 days of thermal stress (54°C) and high-speed centrifugation (2805g for 15 mins), outperforming standard unformulated suspensions [1].

Evidence DimensionFormulation stability under thermal and centrifugal stress
Target Compound DataLuvangetin nanoemulsion: Retained stable zeta potential and particle size (P > 0.05 variation)
Comparator Or BaselineStandard unformulated luvangetin or unstable emulsion baselines
Quantified DifferenceMaintained structural integrity under 54°C thermal stress and 2805g centrifugation
ConditionsBox-Behnken optimized nanoemulsion (2.5% oil, 10% Span-20)

Buyers developing topical antimicrobials or wound-healing dressings can rely on luvangetin's proven compatibility with scalable, high-stability nanoemulsion manufacturing processes.

Targeted Antifungal Activity vs. Pyricularia oryzae

In bioactivity-guided evaluations of pyranocoumarins, luvangetin demonstrated quantifiable antifungal activity against Pyricularia oryzae, a major agricultural pathogen. Luvangetin achieved an EC50 of 35.89 mg/L, which is comparable to the commercial fungicide standard PCA (phenazine-1-carboxylic acid) at 29.30 mg/L[1]. Furthermore, luvangetin inhibits the mycelial growth of Fusarium verticillioides by up to 70% at 200 mg/L by impairing cellulase enzyme activity[1].

Evidence DimensionHalf maximal effective concentration (EC50) against P. oryzae
Target Compound DataLuvangetin: 35.89 ± 1.64 mg/L
Comparator Or BaselinePhenazine-1-carboxylic acid (PCA) standard: 29.30 ± 1.89 mg/L
Quantified DifferenceWithin 6.59 mg/L of the commercial standard's efficacy
ConditionsIn vitro mycelial growth inhibition assay

Agrochemical researchers can procure luvangetin as an active, naturally derived lead compound for developing next-generation fungicides that target cellulase activity.

QA/QC and Chemotaxonomic Reference Standards

Due to its distinct 13C-NMR shift profile (specifically at C-3' and C-4') compared to unmethoxylated analogs like xanthyletin [1], luvangetin is the precise choice for calibrating analytical equipment and validating the purity of Rutaceae and Moraceae botanical extracts.

PGE-Independent Gastrointestinal Pharmacology

Because luvangetin protects against gastric ulcers without stimulating prostaglandin release [2], it is the proper procurement choice for researchers developing anti-ulcer therapeutics who need to avoid cyclooxygenase (COX) pathway interference in their models.

Advanced Topical Antimicrobial Formulations

Luvangetin's proven compatibility with Span-20/sunflower oil nanoemulsions—retaining stability under 54°C thermal and 2805g centrifugal stress [3]—makes it a reliable active pharmaceutical ingredient (API) for bioengineers designing high-bioavailability wound dressings for MRSA and E. coli infections.

Agrochemical Fungicide Development

With an EC50 of 35.89 mg/L against Pyricularia oryzae (closely matching commercial standards like PCA) [4], luvangetin is an appropriate choice for agricultural R&D teams screening naturally derived, cellulase-inhibiting agents against crop pathogens.

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Exact Mass

258.08920892 Da

Monoisotopic Mass

258.08920892 Da

Heavy Atom Count

19

Appearance

Powder

Other CAS

483-92-1

Wikipedia

Luvangetin

Dates

Last modified: 07-17-2023

Explore Compound Types